molecular formula C17H17Cl2N3O2 B2677678 4-[7-Chloro-6-(2-chloroethyl)-5-methylpyrazolo[1,5-a]pyrimidin-3-yl]-2-methoxyphenyl methyl ether CAS No. 866144-75-4

4-[7-Chloro-6-(2-chloroethyl)-5-methylpyrazolo[1,5-a]pyrimidin-3-yl]-2-methoxyphenyl methyl ether

Cat. No.: B2677678
CAS No.: 866144-75-4
M. Wt: 366.24
InChI Key: RMFUHHVOYLUUFW-UHFFFAOYSA-N
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Description

4-[7-Chloro-6-(2-chloroethyl)-5-methylpyrazolo[1,5-a]pyrimidin-3-yl]-2-methoxyphenyl methyl ether is a complex organic compound characterized by its pyrazolo[1,5-a]pyrimidine core. This molecular framework is often associated with various pharmacological activities and can be found in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves the condensation of a pyrazole derivative with an appropriately substituted pyrimidine. The specific reaction conditions, such as solvent choice, temperature, and catalyst, depend on the desired yields and purity. For instance, one might use a polar aprotic solvent like dimethyl sulfoxide (DMSO) and a base such as potassium carbonate under reflux conditions.

Industrial Production Methods: On an industrial scale, the production methods focus on maximizing yield while minimizing cost and waste. This could involve optimizing reaction conditions such as temperature, pressure, and reactant concentrations. Continuous flow reactors might be employed to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: The compound undergoes a variety of reactions, including:

  • Oxidation: : Potential transformation of the methyl groups or the ether linkage.

  • Reduction: : The chloro groups may be targeted for reduction, potentially leading to the formation of amines.

  • Substitution: : The chloro groups are prime candidates for nucleophilic substitution reactions, where they can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions: Typical reagents might include:

  • Oxidizing agents like potassium permanganate or chromium trioxide.

  • Reducing agents such as lithium aluminium hydride or hydrogen in the presence of a palladium catalyst.

  • Nucleophiles like sodium azide or organolithium reagents for substitution reactions.

Major Products: The products from these reactions can vary widely depending on the specific conditions, but may include amino derivatives, alcohols, or other substituted pyrazolo[1,5-a]pyrimidines.

Scientific Research Applications

This compound finds applications across multiple domains:

  • Chemistry: : Used as an intermediate in the synthesis of more complex molecules.

  • Biology: : Investigated for its potential as a biochemical probe.

  • Medicine: : Explored for its possible use as a drug lead compound due to its unique molecular structure.

  • Industry: : Utilized in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism by which this compound exerts its effects is often tied to its interaction with specific molecular targets:

  • Molecular Targets and Pathways: : It may interact with enzymes or receptors, modulating their activity. This interaction can lead to a cascade of cellular responses, ultimately resulting in the observed biological effects.

  • Pathways Involved: : Depending on its specific structure and functional groups, it could influence signaling pathways related to cell growth, apoptosis, or metabolic processes.

Comparison with Similar Compounds

When compared to other compounds with similar structures, this molecule stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Similar compounds might include other pyrazolo[1,5-a]pyrimidines, such as:

  • 4-[7-Chloro-6-ethyl-5-methylpyrazolo[1,5-a]pyrimidin-3-yl]-2-methoxyphenyl methyl ether

  • 4-[7-Chloro-6-(2-fluoroethyl)-5-methylpyrazolo[1,5-a]pyrimidin-3-yl]-2-methoxyphenyl methyl ether

Properties

IUPAC Name

7-chloro-6-(2-chloroethyl)-3-(3,4-dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17Cl2N3O2/c1-10-12(6-7-18)16(19)22-17(21-10)13(9-20-22)11-4-5-14(23-2)15(8-11)24-3/h4-5,8-9H,6-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMFUHHVOYLUUFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=NN2C(=C1CCCl)Cl)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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